

Application Notes and Protocols: Synthesis of 4amino-2-fluoro-N-methylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-2-fluoro-N-methylbenzamide, a key intermediate in the preparation of pharmacologically active compounds such as the antiandrogen drug Enzalutamide (MDV3100). [1] The synthesis commences with **2-Fluoro-4-nitrotoluene** and proceeds through a three-step reaction sequence: oxidation of the methyl group, amidation with methylamine, and subsequent reduction of the nitro group. This protocol offers a clean and efficient methodology suitable for laboratory-scale synthesis and has been adapted for larger-scale production.[2][3]

Introduction

4-amino-2-fluoro-N-methylbenzamide is a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics. Its synthesis from readily available starting materials is of significant interest. The described synthetic route is robust, providing good yields and high purity of the final product. The overall process involves the transformation of the methyl group of **2-Fluoro-4-nitrotoluene** into a carboxylic acid, followed by the formation of an N-methyl amide, and finally, the selective reduction of the nitro functional group.

Overall Synthetic Scheme



The synthesis of 4-amino-2-fluoro-N-methylbenzamide from **2-Fluoro-4-nitrotoluene** is accomplished in three main steps as illustrated in the workflow diagram below.



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Caption: Overall synthetic workflow from **2-Fluoro-4-nitrotoluene**.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, including reaction conditions, yields, and purity of the products.

Table 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

| Parameter | Value | Reference |
|-------------------|---|-----------|
| Starting Material | 2-Fluoro-4-nitrotoluene (31.1 g, 0.2 mol) | [4] |
| Reagents | KMnO ₄ (94.8 g, 0.6 mol), NaOH (8.0 g, 0.2 mol) | [4] |
| Solvent | Water (1000 mL) | [4] |
| Temperature | 80-95°C | [4][5] |
| Reaction Time | 16-18 hours | [4] |
| Product Yield | 74.2 - 75.3% | [4] |
| Product Purity | >98% | [4] |

Table 2: Amidation of 2-Fluoro-4-nitrobenzoic acid to 2-Fluoro-4-nitro-N-methylbenzamide



| Parameter | Value | Reference |
|-------------------|--|-----------|
| Starting Material | 2-Fluoro-4-nitrobenzoic acid | [1] |
| Reagents | Thionyl chloride, Methylamine | [1] |
| Notes | The carboxylic acid is first converted to its acyl chloride. | |

Table 3: Reduction of 2-Fluoro-4-nitro-N-methylbenzamide to 4-amino-2-fluoro-N-methylbenzamide

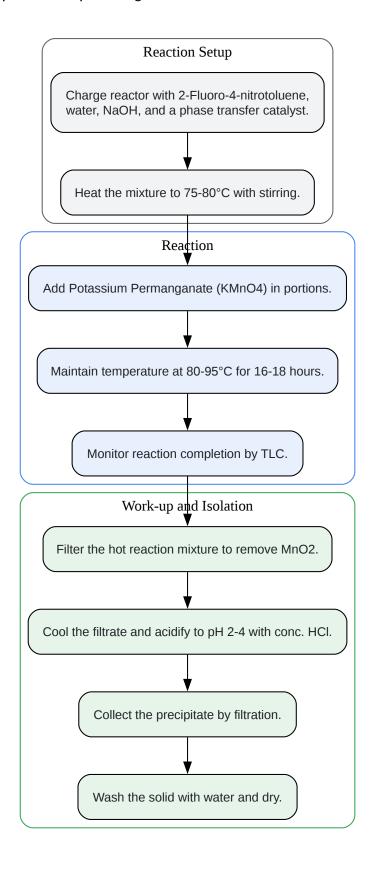
| Parameter | Value | Reference |
|-------------------|---|-----------|
| Starting Material | 2-Fluoro-4-nitro-N- methylbenzamide (28.4 g, 0.143 mol) | [2] |
| Catalyst | 10% Pd/C (2.84 g) | [2] |
| Solvent | Propyl acetate (450 mL) or Ethanol (280 mL) | [2] |
| Hydrogen Pressure | 2 atmospheres | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 16-24 hours | [2] |
| Product Yield | 98.2 - 98.4% | [2] |
| Product Purity | >98% | [2] |
| Overall Yield | ~70% | [2] |

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid (Oxidation)



This protocol describes the oxidation of the methyl group of **2-Fluoro-4-nitrotoluene** to a carboxylic acid using potassium permanganate.





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Caption: Experimental workflow for the oxidation step.

Methodology:

- To a suitable reaction vessel, add **2-fluoro-4-nitrotoluene** (31.1 g, 0.2 mol), water (1000 mL), sodium hydroxide (8.0 g, 0.2 mol), and a phase transfer catalyst such as triethylbenzylammonium chloride (4.56 g, 0.02 mol).[4]
- Stir the mixture and heat to 75°C.
- Carefully add potassium permanganate (94.8 g, 0.6 mol) in portions, controlling the exothermic reaction.
- After the addition is complete, raise the temperature to 80°C and maintain for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the hot mixture to remove the manganese dioxide precipitate.
- Cool the filtrate and adjust the pH to 4 with concentrated hydrochloric acid, which will cause a white solid to precipitate.[4]
- Allow the solid to settle, then collect it by filtration.
- Wash the collected solid with water and dry to obtain 2-fluoro-4-nitrobenzoic acid.

Step 2: Synthesis of 2-Fluoro-4-nitro-N-methylbenzamide (Amidation)

This protocol details the conversion of the carboxylic acid to an N-methyl amide via an acyl chloride intermediate.

Methodology:

 Suspend 2-fluoro-4-nitrobenzoic acid in a suitable solvent (e.g., toluene) with a catalytic amount of dimethylformamide (DMF).

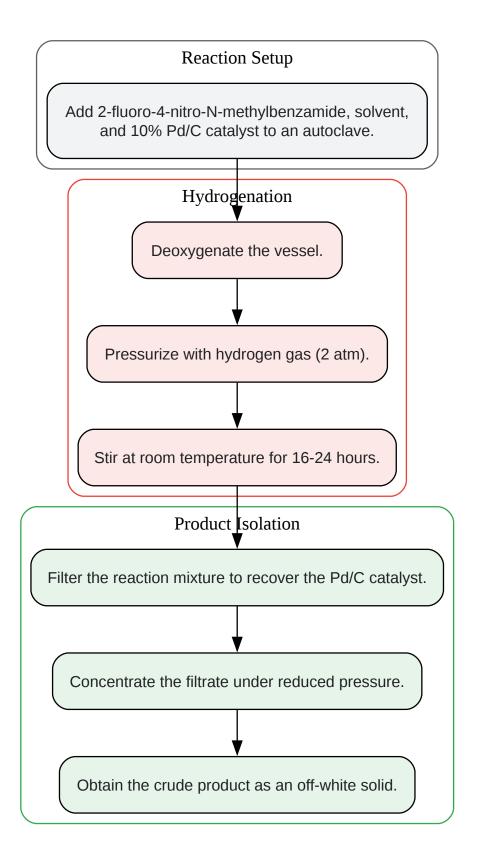


- Add thionyl chloride dropwise at room temperature and then heat the mixture to reflux until
 the reaction is complete (cessation of gas evolution).
- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-fluoro-4-nitrobenzoyl chloride.
- Dissolve the crude acyl chloride in a suitable solvent (e.g., dichloromethane).
- In a separate vessel, prepare a solution of methylamine in an appropriate solvent.
- Cool the acyl chloride solution in an ice bath and add the methylamine solution dropwise with vigorous stirring.
- Allow the reaction to warm to room temperature and stir until completion.
- Perform an aqueous work-up to remove any unreacted starting materials and byproducts.
- Dry the organic layer, filter, and concentrate under reduced pressure to yield 2-fluoro-4-nitro-N-methylbenzamide.

Step 3: Synthesis of 4-amino-2-fluoro-N-methylbenzamide (Reduction)

This final step involves the catalytic hydrogenation of the nitro group to an amine.





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Caption: Experimental workflow for the reduction step.



Methodology:

- In a 1 L autoclave, combine 2-fluoro-4-nitro-N-methylbenzamide (28.4 g, 0.143 mol), propyl acetate (450 mL), and 10% Pd/C catalyst (2.84 g).[2]
- Seal the autoclave and remove oxygen from the system.
- Introduce hydrogen gas and maintain a pressure of 2 atmospheres.
- Stir the reaction mixture at room temperature for 24 hours.
- Upon completion of the reaction, carefully vent the hydrogen gas.
- Filter the mixture to recover the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- The resulting off-white solid is 4-amino-2-fluoro-N-methylbenzamide.

Conclusion

The synthetic route described provides an efficient and high-yielding process for the preparation of 4-amino-2-fluoro-N-methylbenzamide. The protocols are well-established and can be implemented in a standard laboratory setting. The final product is obtained with high purity, making it suitable for use in further synthetic applications, particularly in the development of pharmaceutical agents. The use of a clean hydrogenation step for the final reduction minimizes waste and environmental impact.[2][3]

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